Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt

説明

Historical Context and Development

The development of this compound emerged from the need for synthetic substrates that could facilitate the study of phosphodiesterase activities in nucleic acid metabolism. Early research into deoxyribonuclease characterization led to the recognition that natural DNA substrates presented limitations in quantitative enzymatic studies due to their complex structures and difficulties in precise measurement of enzymatic activity. The synthesis of chromogenic substrates containing para-nitrophenyl groups provided researchers with compounds that could release easily detectable products upon enzymatic hydrolysis.

The compound was specifically designed to serve as a synthetic substrate for bovine pancreatic deoxyribonuclease, as demonstrated in foundational studies where the enzyme was shown to liberate para-nitrophenol from the 3'-group of the compound. This development represented a significant advancement in enzymatic assay methodology, as the formation of para-nitrophenol could be measured spectrophotometrically at 400 nanometers, providing a direct and quantitative means of monitoring enzymatic activity. The rate of formation of para-nitrophenol varied linearly with deoxyribonuclease concentration, establishing the compound's utility as a reliable substrate for enzyme quantification.

Research conducted in the 1970s established that all four bovine pancreatic deoxyribonucleases (A, B, C, and D) showed consistent relative activities toward both DNA and the di-para-nitrophenyl ester, with both activities being lost when deoxyribonuclease was inactivated by iodoacetate or trypsin treatment. These findings validated the compound's effectiveness as a representative substrate for studying natural deoxyribonuclease mechanisms. The development of this compound contributed to a broader understanding of how synthetic chromogenic substrates could be employed to study complex enzymatic processes that were previously difficult to monitor in real-time.

Significance in Nucleotide Biochemistry

This compound occupies a central position in nucleotide biochemistry research due to its role in elucidating phosphodiester bond cleavage mechanisms. The compound serves as an excellent model for studying the fundamental processes involved in nucleic acid metabolism, particularly the enzymatic hydrolysis of phosphodiester bonds that are essential for DNA replication, repair, and degradation. Its significance extends beyond simple substrate function, as it provides insights into the specificity and mechanistic details of nuclease enzymes.

The compound's importance in biochemical research is exemplified by its use in site-directed mutagenesis studies of catalytic residues in bovine pancreatic deoxyribonuclease I. These investigations utilized the compound alongside DNA substrates to examine the roles of specific amino acids in the catalytic mechanism, including residues such as arginine 9, glutamic acid 78, histidine 134, aspartic acid 168, aspartic acid 212, and histidine 252. The kinetic studies performed with this compound revealed critical information about the enzyme's catalytic mechanism, demonstrating that certain residues play essential roles in substrate binding and phosphodiester bond hydrolysis.

Research utilizing this compound has contributed to the understanding that deoxyribonuclease I employs a two metal-ion hydrolytic mechanism, with both magnesium ions providing electrophilic catalysis. The compound's ability to serve as a chromogenic substrate allowed researchers to obtain precise kinetic measurements that would have been difficult to achieve using natural DNA substrates. Furthermore, the compound has been instrumental in characterizing the cooperative effects and binding affinities of various nucleases, providing quantitative data on enzyme-substrate interactions that are fundamental to understanding nucleotide metabolism.

The compound's role extends to studies of phosphodiesterase activity in other enzyme systems, where it has been used to demonstrate novel enzymatic properties. Research has shown that alkaline phosphatase from osseous plate can hydrolyze the compound at both pH 7.5 and 9.4, with apparent dissociation constants providing insights into the enzyme's substrate specificity and catalytic efficiency. These findings have expanded the understanding of alkaline phosphatase function beyond its traditional role as a phosphomonoesterase.

Overview of Structural Characteristics

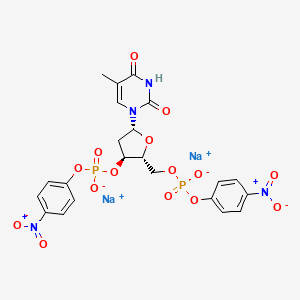

The molecular structure of this compound exhibits several distinctive features that contribute to its biochemical properties and research applications. The compound possesses a molecular formula of C₂₂H₂₂N₄Na₂O₁₅P₂ and a molecular weight of 688.34 grams per mole. The structure consists of a thymidine backbone modified with para-nitrophenyl phosphate groups at both the 3' and 5' positions of the deoxyribose sugar moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂N₄Na₂O₁₅P₂ |

| Molecular Weight | 688.34 g/mol |

| CAS Number | 24418-12-0 |

| Melting Point | 207-209°C |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere |

| Solubility | Methanol, Water |

| Appearance | Brown Solid |

The structural configuration includes a 5-methylpyrimidine-2,4-dione ring system characteristic of thymidine, attached to a 2-deoxyribofuranose sugar ring. The distinguishing feature of this compound lies in the presence of para-nitrophenyl phosphate ester linkages at both the 3' and 5' hydroxyl positions of the sugar moiety. These modifications create phosphodiester bonds that can be selectively hydrolyzed by specific enzymes, releasing para-nitrophenol as a chromogenic product.

The para-nitrophenyl groups serve dual functions in the molecular architecture. First, they provide leaving groups that facilitate enzymatic hydrolysis under physiological conditions. Second, upon release during enzymatic cleavage, para-nitrophenol exhibits strong absorption at 400-410 nanometers, enabling spectrophotometric monitoring of enzymatic reactions. The nitro groups on the phenyl rings enhance the electron-withdrawing properties of these moieties, making them excellent leaving groups during nucleophilic attack by water molecules in enzyme-catalyzed hydrolysis reactions.

The sodium salt form of the compound enhances its solubility in aqueous media, making it suitable for biochemical assays conducted under physiological conditions. The disodium designation indicates that two sodium cations balance the negative charges associated with the phosphate groups, contributing to the compound's stability and handling characteristics in laboratory settings.

Role as a Model Phosphodiester Compound

This compound functions as an exemplary model compound for studying phosphodiester bond chemistry and enzymatic mechanisms. Its design incorporates the essential structural elements found in natural nucleic acids while providing enhanced detectability through chromogenic properties. This dual functionality makes it invaluable for investigating the fundamental principles governing phosphodiester bond formation and cleavage in biological systems.

The compound serves as an effective analogue for DNA and RNA in mechanistic studies of phosphodiester hydrolysis and transesterification reactions. Research utilizing density functional theory calculations has employed similar para-nitrophenyl phosphate substrates to investigate reaction mechanisms catalyzed by biomimetic dizinc complexes, providing insights into the catalytic strategies employed by metalloenzymes in nucleic acid metabolism. These theoretical studies have demonstrated that the compound can undergo both hydrolysis and transesterification reactions through essentially concerted associative mechanisms.

In enzymatic studies, the compound has proven particularly valuable for characterizing the substrate specificity of various phosphodiesterases and nucleases. Research has shown that the binding affinity of the compound to deoxyribonuclease I is relatively weak, with apparent Michaelis constants in the 10 millimolar range, yet the hydrolysis proceeds rapidly once enzyme-substrate complex formation occurs. This kinetic behavior provides important information about the relationship between substrate binding and catalytic turnover in nuclease enzymes.

The compound's utility extends to comparative enzymatic studies where researchers examine the relative activities of different enzyme variants or mutants. The consistent chromogenic response upon enzymatic cleavage allows for precise quantitative comparisons between different enzymatic systems. Site-directed mutagenesis studies have utilized this compound to demonstrate that specific amino acid residues are critical for catalytic activity, with certain mutants showing vanishingly low activities toward the compound while maintaining detectable activity toward natural DNA substrates.

Furthermore, the compound has contributed to understanding the cooperative effects and allosteric properties of certain enzymes. Studies of alkaline phosphatase have revealed that the hydrolysis of related para-nitrophenyl phosphate compounds can exhibit site-site interactions with Hill coefficients greater than unity, indicating positive cooperativity in substrate binding and catalysis. These findings have important implications for understanding how enzyme structure and dynamics influence catalytic efficiency and regulation in cellular environments.

特性

IUPAC Name |

disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJRNERVYXCVSM-LRIMUOJLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4Na2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858479 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24418-12-0 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Phosphorylation Procedure

-

Protection of Thymidine : Thymidine is dissolved in anhydrous pyridine and treated with acetic anhydride to acetylate all hydroxyl groups, forming 3',5'-di-O-acetylthymidine. Excess reagents are removed via azeotropic evaporation with pyridine.

-

Selective Deprotection : The 5'-acetyl group is selectively removed using dilute ammonium hydroxide, exposing the 5'-hydroxyl while retaining the 3'-acetyl protection.

-

Phosphorylation at 5' Position : The 5'-hydroxyl reacts with p-nitrophenyl phosphorochloridate in pyridine, forming thymidine-5'-(p-nitrophenyl phosphate). The reaction is monitored via thin-layer chromatography (TLC) in a 3:1 chloroform-methanol system.

-

3' Deprotection and Phosphorylation : The 3'-acetyl group is hydrolyzed with methanolic HCl, and the free 3'-hydroxyl undergoes phosphorylation with p-nitrophenyl phosphorochloridate under analogous conditions.

-

Disodium Salt Formation : The bis-p-nitrophenyl phosphate intermediate is neutralized with sodium hydroxide, yielding the disodium salt. Purification is achieved via ion-exchange chromatography on DEAE-cellulose.

Key Challenges :

-

Competing side reactions during phosphorylation necessitate strict anhydrous conditions.

-

Incomplete deprotection or phosphorylation reduces yields, requiring iterative purification.

Enzymatic Synthesis Using Phosphotransferases

Bovine pancreatic deoxyribonuclease I (DNase I) has been utilized to catalyze the hydrolysis of thymidine-3',5'-di(p-nitrophenyl phosphate), suggesting its potential reversibility in synthesis. While primarily a nuclease, DNase I’s ability to bind p-nitrophenyl phosphate groups enables transphosphorylation under controlled conditions.

Enzyme-Catalyzed Phosphorylation

-

Substrate Preparation : Thymidine and p-nitrophenyl phosphate are dissolved in a buffer containing 10 mM MnCl₂ and 1 mM CaCl₂ at pH 7.2.

-

Reaction Setup : DNase I (1 µg/mL) is added, and the mixture is incubated at 37°C for 3 hours. Enzyme activity is monitored spectrophotometrically at 400 nm via p-nitrophenol release.

-

Product Isolation : The reaction is quenched with EDTA, and the disodium salt is precipitated using cold ethanol.

Limitations :

-

Low catalytic efficiency for synthetic (vs. hydrolytic) reactions results in yields <5%.

-

Requires stoichiometric Mn²⁺/Ca²⁺, complicating purification.

Isotopic Labeling Techniques

Stereochemical studies employing oxygen isotopes (¹⁷O, ¹⁸O) have refined phosphorylation methods, enabling precise tracking of phosphoester bond formation.

Synthesis of [¹⁷O,¹⁸O]-Labeled Derivative

-

Phosphoramidite Activation : Thymidine reacts with bis(diisopropylamino)-[¹⁷O,¹⁸O]phosphine in tetrazole, forming a 3',5'-bisphosphoramidite intermediate.

-

Oxidation with p-Nitrophenol : The phosphoramidite is oxidized with p-nitrophenol and tert-butyl hydroperoxide, introducing isotopically labeled p-nitrophenyl phosphate groups.

-

Salt Formation : Sodium bicarbonate is added to neutralize the product, followed by lyophilization.

Analytical Validation :

-

³¹P NMR confirms isotopic enrichment (δ = -2.5 ppm for ¹⁷O, -4.1 ppm for ¹⁸O).

-

Chiral chromatography resolves Rp and Sp diastereomers, ensuring stereochemical purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Chemical | 35–40 | ≥95 | Scalable, cost-effective | Labor-intensive purification |

| Enzymatic | <5 | 80–85 | Mild conditions, stereospecific | Low yield, enzyme cost |

| Isotopic Labeling | 20–25 | ≥98 | High stereochemical fidelity | Expensive isotopes, specialized equipment |

Critical Parameters Influencing Synthesis Success

Solvent Systems

Temperature and Time

化学反応の分析

Types of Reactions

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the p-nitrophenyl phosphate groups is a common reaction, often catalyzed by phosphodiesterases .

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with the presence of phosphodiesterase enzymes.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Involves the replacement of the p-nitrophenyl groups with other functional groups using nucleophilic reagents.

Major Products

The major products formed from these reactions include thymidine monophosphate and p-nitrophenol. The hydrolysis reaction specifically yields thymidine-3’-monophosphate and thymidine-5’-monophosphate .

科学的研究の応用

Key Applications

-

Enzyme Kinetics Studies

- Phosphatase Activity : The compound serves as a substrate for various phosphatases, including bovine pancreatic deoxyribonuclease, enabling detailed studies on enzyme specificity and catalytic mechanisms. For instance, hydrolysis rates can be compared with natural substrates to elucidate enzyme behavior under different conditions .

-

Nucleic Acid Metabolism

- The compound's ability to mimic natural substrates allows researchers to investigate nucleic acid metabolism processes. This includes studying the interactions between enzymes and nucleotides, which are crucial for understanding DNA replication and repair mechanisms.

- Biochemical Assays

Case Studies and Research Findings

-

Kinetic Studies on Phosphatases :

- Research has demonstrated that the hydrolysis of Thymidine-3',5'-di(p-nitrophenyl Phosphate) by enzymes like bovine pancreatic deoxyribonuclease can reveal insights into enzyme kinetics and substrate specificity. For example, studies have shown varying reaction rates depending on environmental conditions such as pH and temperature .

- Enzyme Interaction Studies :

-

Spectrophotometric Assays :

- The compound's utility in spectrophotometric assays has been validated through numerous studies that highlight its effectiveness in detecting low concentrations of enzymes based on the quantification of p-nitrophenol released during hydrolysis.

作用機序

The mechanism of action of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt involves its hydrolysis by phosphodiesterase enzymes. The p-nitrophenyl phosphate groups are cleaved, releasing p-nitrophenol and thymidine monophosphate. This reaction is often monitored spectrophotometrically by measuring the absorbance of p-nitrophenol at 400 nm . The compound’s molecular targets include various phosphodiesterases, which play crucial roles in nucleotide metabolism and signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thymidine Diphosphate Derivatives

Thymidine-3',5'-Diphosphate Disodium Salt (CAS 386229-77-2)

- Molecular Formula : C10H14N2Na2O11P2

- Molecular Weight : 446.15 g/mol

- Key Differences :

Thymidine-3',5'-Diphosphate Sodium Salt (CAS 2863-04-9)

- Molecular Formula : C10H16N2O11P2·xNa

- Molecular Weight : 402.19 g/mol (anhydrous)

- Applications: Proteomics research and nucleic acid structure-function studies .

Structural Impact : The absence of p-nitrophenyl groups in these derivatives reduces their utility as chromogenic substrates for enzyme assays but enhances their relevance in studying natural nucleotide interactions .

p-Nitrophenyl Phosphate Derivatives

p-Nitrophenyl Phosphate Disodium Salt (CAS 4264-83-9)

- Molecular Formula : C6H4NNa2O6P (hexahydrate)

- Molecular Weight : 371.14 g/mol

- Key Differences: A monophosphate ester without the thymidine backbone. Applications: Widely used as a substrate for alkaline phosphatase in ELISA assays due to its chromogenic p-nitrophenol release .

- Advantage Over Thymidine Derivative : Simpler structure enables faster enzymatic hydrolysis, making it preferable for high-throughput assays .

Modified Thymidine Phosphate Salts

Thymidine 3'-Phosphate-5'-(p-nitrophenyl phosphate) Tri-lithium Salt

- Key Features :

- Impact of Counterions: Lithium salts may exhibit higher solubility in organic solvents compared to sodium salts, influencing their use in non-aqueous reaction systems .

3'-Heptafluorobutyramido-3'-deoxythymidine 5'-Phosphate

Cytidine and Uridine Analogs

Cytidine 5-Monophosphate Disodium Salt (CAS 6757-06-8)

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Thymidine-3',5'-di(pNP Phosphate) Na2 | 24418-12-0 | C22H22N4Na2O15P2 | 688.34 | Two p-nitrophenyl phosphates | Enzyme kinetics, DNA repair studies |

| Thymidine-3',5'-Diphosphate Na2 | 386229-77-2 | C10H14N2Na2O11P2 | 446.15 | Two phosphate groups | DNA strand-break models |

| p-Nitrophenyl Phosphate Na2 | 4264-83-9 | C6H4NNa2O6P·6H2O | 371.14 | Single p-nitrophenyl phosphate | Alkaline phosphatase assays (ELISA) |

| Cytidine 5-Monophosphate Na2 | 6757-06-8 | C9H15N3NaO8P | 347.2 | Cytosine, monophosphate | RNA synthesis and metabolism |

生物活性

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt (commonly referred to as dNTP-pNPP) is a synthetic compound widely utilized in biochemical research, particularly in studies involving nucleotide metabolism and enzyme kinetics. This article delves into its biological activity, mechanisms of action, and applications in various research contexts.

This compound has the molecular formula and a molecular weight of approximately 688.34 g/mol. It features two p-nitrophenyl phosphate groups attached to the 3' and 5' positions of the thymidine molecule, enhancing its solubility and utility in aqueous environments.

Target Enzyme:

The primary target of this compound is the 5′-nucleotide phosphodiesterase enzyme , which plays a crucial role in nucleotide metabolism by hydrolyzing phosphodiester bonds in nucleic acids.

Mode of Action:

As an artificial substrate, dNTP-pNPP mimics natural substrates, allowing researchers to study enzyme kinetics and mechanisms. Upon hydrolysis by phosphatases, it releases p-nitrophenol, which can be quantified spectrophotometrically due to its characteristic absorbance at 405 nm .

Biochemical Pathways:

The hydrolysis reaction can be summarized as follows:

This reaction illustrates how dNTP-pNPP influences nucleotide metabolism by affecting the rate at which nucleotides are broken down.

Biological Activity

This compound exhibits significant biological activity primarily as a substrate for various enzymes, particularly phosphatases. Its ability to mimic natural substrates makes it invaluable for:

- Studying Enzyme Kinetics: The compound is frequently used to assess the activity of enzymes like bovine pancreatic deoxyribonuclease (DNase), which cleaves the phosphate groups from the substrate, facilitating studies on enzyme specificity and catalytic mechanisms .

- Investigating Nucleotide Metabolism: Researchers utilize dNTP-pNPP to explore pathways involved in nucleotide breakdown and synthesis, providing insights into cellular processes and potential therapeutic targets .

Case Studies

-

Hydrolysis by Bovine Pancreatic DNase:

A study demonstrated that bovine pancreatic DNase liberates p-nitrophenol from dNTP-pNPP at a significantly higher rate compared to other substrates. The reaction rate was linear with respect to enzyme concentration, indicating its suitability for kinetic assays . -

Enzyme Specificity Studies:

Comparative enzymatic studies revealed that different phosphatases exhibit varying affinities for dNTP-pNPP versus natural substrates. For instance, alkaline phosphatases showed distinct kinetic parameters when interacting with this synthetic substrate, highlighting its role in elucidating enzyme specificity .

Applications

This compound is employed in a variety of applications:

- Biochemical Assays: It serves as a standard substrate for assessing phosphatidase activity and studying enzymatic reactions related to nucleic acid metabolism.

- Drug Discovery: The compound aids in identifying potential inhibitors or activators of nucleotidases and phosphodiesterases, contributing to therapeutic developments targeting nucleotide metabolism disorders .

Summary Table of Key Properties

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 688.34 g/mol |

| Absorbance Peak | 405 nm (p-nitrophenol) |

| Primary Application | Enzyme kinetics studies |

| Target Enzyme | 5′-nucleotide phosphodiesterase |

Q & A

Q. What is the role of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt in enzymatic assays?

this compound is a chromogenic substrate for phosphatases, particularly alkaline phosphatase (AP). Upon enzymatic cleavage, it releases p-nitrophenol, which absorbs at 405 nm, enabling quantitative detection of phosphatase activity . Methodological Guidance :

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.5, with 10 mM MgCl₂) to optimize enzyme activity.

- Use a final substrate concentration of 1–5 mM, monitoring absorbance at 405 nm over 30–60 minutes for kinetic analysis.

- Include negative controls (substrate without enzyme) to account for non-enzymatic hydrolysis .

Q. How should storage conditions be optimized to maintain substrate stability?

The disodium salt form is hygroscopic and sensitive to hydrolysis. Store desiccated at –20°C in aliquots to avoid freeze-thaw cycles. For short-term use (1–2 weeks), storage at 4°C in anhydrous buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.8) is acceptable .

Q. What buffer systems are compatible with this substrate?

- High-pH buffers : Tris-HCl (pH 8–10) or diethanolamine (pH 9.8) are standard for AP assays.

- Avoid phosphate buffers (e.g., PBS), as free phosphate ions competitively inhibit phosphatases .

- For metal-dependent phosphatases, include 1–10 mM Mg²⁺ or Zn²⁺ in the buffer .

Advanced Research Questions

Q. How can substrate-enzyme kinetics be rigorously analyzed using this compound?

Experimental Design :

- Perform Michaelis-Menten analysis: Vary substrate concentrations (0.1–10 mM) under saturating enzyme conditions.

- Use continuous spectrophotometric monitoring (405 nm) to calculate initial reaction rates.

- Fit data to the Henri-Michaelis equation or apply Lineweaver-Burk plots to determine and .

Troubleshooting : - Non-linear kinetics may indicate enzyme inhibition by p-nitrophenol; dilute reactions or use lower substrate concentrations .

Q. How to resolve discrepancies in phosphatase activity measurements across studies?

Common Sources of Variability :

- Enzyme purity : Contaminating ATPases or nucleases may interfere. Validate enzyme specificity using inhibitors (e.g., 10 mM EDTA for metallophosphatases) .

- Substrate degradation : Verify substrate integrity via HPLC or thin-layer chromatography. Aged substrates exhibit increased background absorbance .

- Buffer ionic strength : High NaCl (>150 mM) can reduce AP activity by 30–50% .

Q. Can this compound be repurposed for phosphorylation studies in nucleotide synthesis?

Yes, the p-nitrophenyl phosphate group serves as a phosphate donor in enzymatic reactions. For example:

- Protocol : Incubate thymidine derivatives with AP or engineered phosphatases in a buffer containing 5 mM MgCl₂ and 10 mM substrate. Monitor phosphate transfer via LC-MS or ³¹P NMR .

Methodological Notes

- Spectrophotometric Interference : Turbid samples (e.g., cell lysates) require centrifugation (12,000 × g, 10 min) before analysis to avoid light scattering .

- Temperature Sensitivity : Enzyme-substrate reactions are highly temperature-dependent. Pre-equilbrate reagents at 25°C or 37°C for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。